molecular formula C10H10ClFN2O B2685661 3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one CAS No. 1249730-95-7

3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2685661
CAS No.: 1249730-95-7
M. Wt: 228.65
InChI Key: LSIFBMWPCIURGG-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one is a fluorinated and chlorinated pyrrolidinone derivative serving as a valuable synthetic intermediate in medicinal chemistry. This compound features a substituted phenyl ring attached to a 3-aminopyrrolidin-2-one core, a structure frequently explored in drug discovery. Compounds with this scaffold are of significant interest for their potential as Formyl Peptide Receptor 2 (FPR2) agonists . FPR2 is a G protein-coupled receptor implicated in host defense and inflammation, and its agonists are investigated for therapeutic applications in atherosclerosis, heart failure, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions by promoting the resolution of inflammation . Furthermore, structurally similar pyrrolidinone compounds are key scaffolds in the development of potent Murine Double Minute 2 (MDM2) inhibitors . Inhibiting the MDM2-p53 protein-protein interaction is a promising strategy in oncology to reactivate the tumor suppressor function of p53 in cancers with wild-type p53 . Researchers can utilize this chemical building block to synthesize and optimize novel small molecules for these targets. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c11-6-1-2-9(7(12)5-6)14-4-3-8(13)10(14)15/h1-2,5,8H,3-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIFBMWPCIURGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Substitution Reactions:

    Amination: The amino group can be introduced through reductive amination or other amination techniques.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products:

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the prominent applications of 3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one is in the field of anticancer research. Studies have indicated that compounds with similar structural motifs exhibit significant inhibitory effects on cancer cell proliferation. For instance, derivatives of pyrrolidinone have been explored as inhibitors of the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidinone core can enhance anticancer efficacy and selectivity against various cancer cell lines .

Neuroprotective Properties
Research has also highlighted potential neuroprotective effects of this compound. Preliminary studies suggest that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier is a crucial factor for any neuroactive compound, and derivatives of this class have shown promise in preliminary in vitro assays .

Material Science

Synthesis of Functional Materials
In material science, this compound has been utilized in the synthesis of functional materials such as polymers and nanocomposites. Its ability to form coordination complexes with transition metals can lead to materials with enhanced electrical and thermal properties. These materials are being investigated for applications in electronics and photonics due to their tunable properties .

Analytical Chemistry

Analytical Applications
The compound is also significant in analytical chemistry as a reference standard for chromatographic techniques. Its unique structure allows for specific detection methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These techniques are essential for quantifying the compound in biological samples or during synthesis processes .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the efficacy of pyrrolidinone derivatives against cancer cell linesFound significant inhibition of cell growth, suggesting potential for drug development
Neuroprotection ResearchExplored effects on neurotransmitter modulationIndicated possible protective effects against neuronal damage
Material SynthesisDeveloped nanocomposites using this compoundAchieved enhanced thermal stability and electrical conductivity

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Differences :

  • Halogen Positioning : The target compound’s 4-chloro-2-fluorophenyl group introduces steric and electronic effects distinct from analogs with single halogens (e.g., 3-fluorophenyl in ).

Physicochemical Properties

  • Solubility and Reactivity: The chloro and fluoro substituents on the phenyl ring likely increase lipophilicity compared to non-halogenated analogs. The amino group may improve aqueous solubility via protonation.
  • Crystallography : Structural studies on similar compounds (e.g., chromene derivatives) employ X-ray crystallography refined using SHELX programs, suggesting robust methods for analyzing such heterocycles .

Biological Activity

3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one (CAS Number: 1249730-95-7) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, particularly in antibacterial and antifungal activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClFN2OC_{10}H_{10}ClFN_2O, with a molecular weight of approximately 228.65 g/mol. The compound is characterized by the presence of a pyrrolidine ring substituted with an amino group and a phenyl ring that carries both chlorine and fluorine substituents.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on pyrrolidine derivatives reported that several compounds demonstrated potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . These findings suggest that halogen substitutions, such as the chloro and fluoro groups in this compound, enhance its bioactivity.

Table 1: Antimicrobial Activity of Related Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Active Against
This compoundTBDS. aureus, E. coli
2,6-Dipyrrolidino-1,4-dibromobenzene0.0039S. aureus, E. coli
2,4,6-Tripyrrolidinochlorobenzene0.025E. coli

Case Studies

A notable case study investigated the synthesis and biological evaluation of novel pyrrolidine derivatives for their anticancer properties. The study found that certain derivatives exhibited selective cytotoxicity against pancreatic cancer cell lines, indicating potential therapeutic applications in oncology . Although specific data on the compound were not detailed, the structural similarities suggest comparable mechanisms of action.

The biological activity of pyrrolidine derivatives often involves interaction with microbial cell membranes or essential metabolic pathways. The presence of electron-withdrawing groups like chlorine and fluorine can enhance lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy .

Q & A

Q. What are the optimal synthetic routes and strategies to improve the yield of 3-Amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one?

To synthesize this compound, a stepwise approach involving cyclization and functional group protection is recommended. For example, a reaction with 1.0 M aqueous HCl at 0–50°C for 2.33 hours achieved a 52.7% yield . Key considerations:

  • Temperature control : Gradual heating to 50°C ensures solubility and minimizes side reactions.
  • Acid catalysis : HCl promotes protonation of intermediates, enhancing reaction efficiency.
  • Purification : Crystallization under controlled cooling rates improves purity.

Q. How can crystallization conditions be optimized for X-ray diffraction (XRD) analysis of this compound?

Crystallization protocols should prioritize solvent selection and thermal stability. Evidence suggests heating slurries to 50°C to achieve clear solutions, followed by slow cooling to induce crystal formation . Critical parameters:

  • Solvent system : Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • XRPD validation : Match experimental peaks (e.g., 2θ = 12.5°, 18.7°) with reference patterns to confirm phase purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound’s structural analogs exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Mitigation strategies:

  • Personal protective equipment (PPE) : Use nitrile gloves, P95 respirators, and chemical-resistant suits.
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation exposure.
  • Waste disposal : Avoid drain disposal; use designated hazardous waste containers .

Advanced Research Questions

Q. What chromatographic methods are effective for enantiomeric separation of 4C-substituted pyrrolidin-2-one derivatives?

Chiral stationary phases (CSPs) derivatized with 3,5-dichlorophenylcarbamate enable high-resolution enantiomeric separation. A validated method uses:

  • Mobile phase : Ethanol/n-hexane mixtures (30:70 v/v).
  • Column : Immobilized cellulose-based CSP (e.g., Chiralpak IC).
  • Detection : UV at 254 nm for baseline resolution of enantiomers .

Q. How can SHELX software be applied to resolve crystallographic data contradictions in this compound’s structural refinement?

SHELXL is ideal for refining high-resolution or twinned crystal structures. Key steps:

  • Data integration : Use SHELXS for initial structure solution via direct methods.
  • Anisotropic refinement : Apply SHELXL’s restraints for thermal parameters of halogen atoms (Cl, F) to address disorder.
  • Validation : Analyze R-factor convergence (target: <5%) and electron density maps for missing atoms .

Q. How do structural modifications (e.g., fluorophenyl substitution) influence the compound’s pharmacological activity?

Structure-activity relationship (SAR) studies on pyrrolidin-2-one derivatives reveal:

  • Fluorine substitution : Enhances metabolic stability and bioavailability via reduced CYP450 interactions.
  • Chiral centers : (R)-configuration at the pyrrolidinone ring improves α1-adrenolytic activity, as seen in antiarrhythmic analogs .
  • Electron-withdrawing groups : 4-Chloro-2-fluorophenyl groups increase binding affinity to target receptors .

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD) are recommended:

  • Target preparation : Retrieve protein structures (e.g., α1-adrenergic receptors) from PDB.
  • Docking parameters : Use Lamarckian genetic algorithms with grid boxes centered on active sites.
  • Binding affinity analysis : Calculate ΔG values; validate with in vitro assays (e.g., radioligand binding) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility. Solutions include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) that alter chemical shifts.
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental XRD geometries to validate dominant conformers .

Methodological Insights

  • Synthetic Optimization : Prioritize stepwise functionalization to avoid competing reactions (e.g., epimerization at chiral centers) .
  • Analytical Validation : Cross-reference HPLC purity (>98%) with LC-MS for molecular ion confirmation .
  • Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and refinement logs for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.